molecular formula C23H21N3O5 B11285095 3-(4-Ethylphenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

3-(4-Ethylphenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No.: B11285095
M. Wt: 419.4 g/mol
InChI Key: ILIJDZSMNGPUPX-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound that features a pyrazolo[3,4-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazolo[3,4-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Attachment of the Hydroxy and Dimethoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, often using reagents like dimethoxybenzene and hydroxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxylic acid group may yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of hydroxy and dimethoxy groups may enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3,5-dimethoxyphenyl)propionic acid: This compound shares the hydroxy and dimethoxyphenyl groups but lacks the pyrazolo[3,4-B]pyridine core.

    4-Hydroxy-3,5-dimethoxybenzoic acid: Similar in having hydroxy and dimethoxy groups but differs in the overall structure.

Uniqueness

The uniqueness of 3-(4-Ethylphenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid lies in its combination of functional groups and the pyrazolo[3,4-B]pyridine core, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C23H21N3O5/c1-4-12-5-7-13(8-6-12)20-19-15(23(28)29)11-16(24-22(19)26-25-20)14-9-17(30-2)21(27)18(10-14)31-3/h5-11,27H,4H2,1-3H3,(H,28,29)(H,24,25,26)

InChI Key

ILIJDZSMNGPUPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC(=C(C(=C4)OC)O)OC)C(=O)O

Origin of Product

United States

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